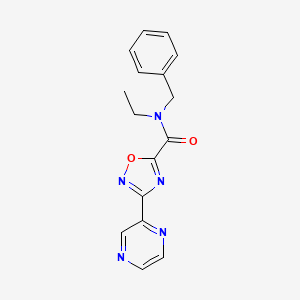

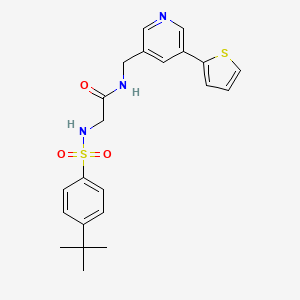

![molecular formula C20H21ClN2O2S2 B2470644 N-{2-[2-(4-氯苯基)-1,3-噻唑-4-基]乙基}-2,4,5-三甲基苯-1-磺酰胺 CAS No. 923673-13-6](/img/structure/B2470644.png)

N-{2-[2-(4-氯苯基)-1,3-噻唑-4-基]乙基}-2,4,5-三甲基苯-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, for example, would add a degree of rigidity to the molecule, while the various functional groups would likely have an impact on its overall polarity .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data on this compound, it’s difficult to provide a detailed analysis .科学研究应用

药物化学与药物开发

1,2,3-三唑在药物化学中起着至关重要的作用。您提到的化合物属于此类。研究人员已经探索了它作为特定酶或受体抑制剂的潜力。 例如,N-(4-氯苯基)-2H-1,2,3-三唑-4-胺的合成产生了一种有效的吲哚胺2,3-双加氧酶1(IDO1)抑制剂,其IC50值为0.023 μM 。IDO1抑制剂在癌症免疫治疗和其他疾病环境中具有重要意义。

抗炎和止痛特性

与该化合物相关的吲哚衍生物已显示出抗炎和止痛活性。 例如,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-甲酰胺在临床前研究中表现出令人鼓舞的效果 。这些发现表明其在疼痛管理和炎症控制方面的潜在应用。

抗病毒活性

虽然关于该化合物抗病毒特性的具体研究很少,但其结构特征可能值得进一步研究。 研究人员已经合成了具有抗病毒潜力的相关化合物,并且该化合物可能表现出类似的效果 .

计算化学与分子建模

N-{2-[2-(4-氯苯基)-1,3-噻唑-4-基]乙基}-2,4,5-三甲基苯-1-磺酰胺的分子结构可以使用计算方法进行研究。 几何优化、电荷分布和力场计算提供了对其稳定性和与其他分子相互作用的见解 .

细胞毒性和抗肿瘤活性

噻唑衍生物因其对肿瘤细胞系的细胞毒性作用而受到研究。虽然与该特定化合物没有直接关系,但类似的结构已显示出希望。 例如,[6-(4-溴苯基)咪唑[2,1-b]噻唑-3-基]乙酸芳基亚胺酰肼对前列腺癌细胞表现出强效作用 .

绿色化学应用

鉴于人们对绿色化学越来越感兴趣,探索该化合物的环境友好合成途径至关重要。机械化学和超声辅助反应是传统方法的可行替代方案。 研究人员已成功地在绿色条件下合成了1,2,3-三唑,强调了其生物/药理性质 .

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets, contributing to its potential therapeutic effects.

Mode of Action

The exact mode of action of this compound is currently unknown. The presence of the thiazole ring and the sulfonamide group could play a crucial role in these interactions .

Biochemical Pathways

Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence a wide range of biochemical pathways.

Pharmacokinetics

The presence of the sulfonamide group could potentially enhance the water solubility of the compound, which might influence its absorption and distribution . The presence of the thiazole ring could also affect the metabolic stability of the compound .

Result of Action

Similar compounds have shown inhibitory activity against various viruses , suggesting that our compound might also exhibit antiviral activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by the pH of the environment, as changes in pH could influence the ionization state of the compound. Similarly, temperature could affect the compound’s solubility and therefore its bioavailability .

安全和危害

未来方向

The future directions for research on this compound would depend on its properties and potential applications. For example, if it were found to have useful biological activity, it might be studied as a potential drug. Alternatively, if it had interesting chemical reactivity, it might be used as a building block in synthetic chemistry .

属性

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O2S2/c1-13-10-15(3)19(11-14(13)2)27(24,25)22-9-8-18-12-26-20(23-18)16-4-6-17(21)7-5-16/h4-7,10-12,22H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDNIKCJCHGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

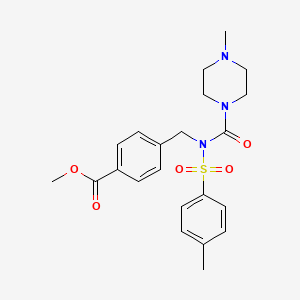

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2470568.png)

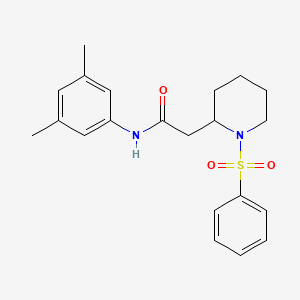

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2470571.png)

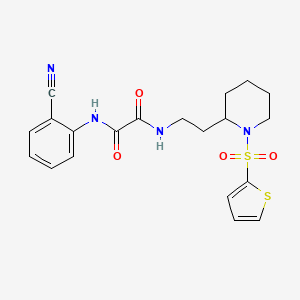

![4-[6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid](/img/structure/B2470575.png)

![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2470576.png)

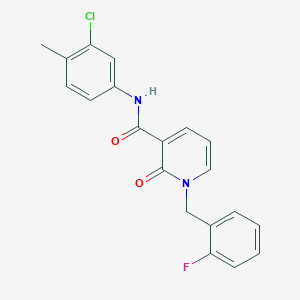

![2-(2-Carbamoylphenoxy)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2470578.png)

![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2470580.png)

![7,7-Difluorobicyclo[4.1.0]heptan-3-one](/img/structure/B2470582.png)